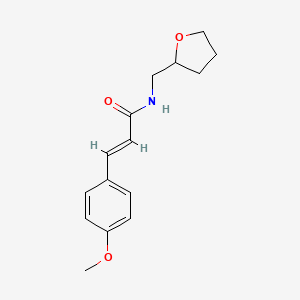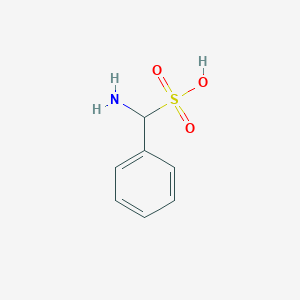
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(4-chlorophenyl)-3,5-dimethylpyrazole with nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Reduction: 1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroso group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
1-(4-chlorophenyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a nitroso group, leading to different redox properties.
1-(4-chlorophenyl)-3,5-dimethyl-4-amino-1H-pyrazole: Contains an amino group, which can participate in different types of chemical reactions compared to the nitroso group.
Uniqueness: 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5397-12-6 |
|---|---|
Formule moléculaire |
C11H10ClN3O |
Poids moléculaire |
235.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3,5-dimethyl-4-nitrosopyrazole |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(14-16)8(2)15(13-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3 |
Clé InChI |
CQKAHSKMAYCWHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)


![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)


